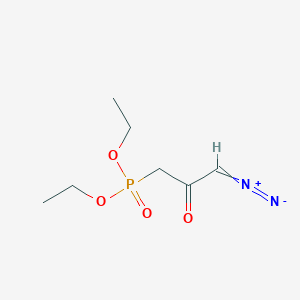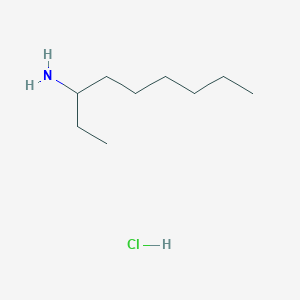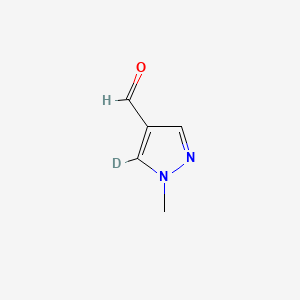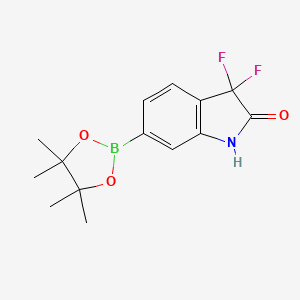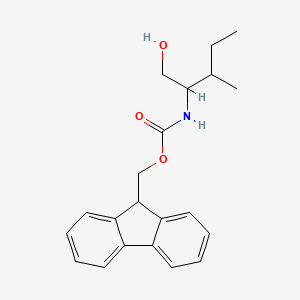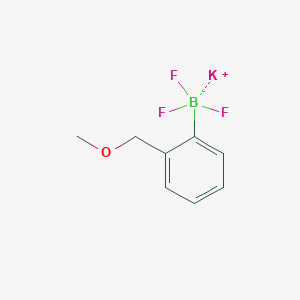
Potassium trifluoro(2-(methoxymethyl)phenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide is an organoboron compound known for its stability and versatility in organic synthesis. This compound is characterized by its white to off-white solid appearance and its solubility in common organic solvents such as ethanol and dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide can be synthesized through a reaction between trifluoroboric acid and methanol. The process involves mixing trifluoroboric acid with methanol at an appropriate temperature to form the intermediate trifluoro(methoxymethyl)borate ester. This ester is then reacted with potassium hydroxide to yield potassium trifluoro[2-(methoxymethyl)phenyl]boranuide .
Industrial Production Methods
Industrial production of potassium trifluoro[2-(methoxymethyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[2-(methoxymethyl)phenyl]boranuide include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving potassium trifluoro[2-(methoxymethyl)phenyl]boranuide include various boronic acids, esters, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium trifluoro[2-(methoxymethyl)phenyl]boranuide involves its ability to form stable boron-carbon bonds. This property makes it an effective reagent in cross-coupling reactions, where it facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium methoxy-methyltrifluoroborate
- Potassium 2-methylthiophenyltrifluoroborate
- Potassium 2-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro[2-(methoxymethyl)phenyl]boranuide stands out due to its unique combination of stability, reactivity, and versatility in organic synthesis. Unlike some similar compounds, it offers a balance of moisture and air stability, making it suitable for a wide range of reaction conditions .
Propriétés
Formule moléculaire |
C8H9BF3KO |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
potassium;trifluoro-[2-(methoxymethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-6-7-4-2-3-5-8(7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
Clé InChI |
LIRXNVKWCYRPGH-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=CC=C1COC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)
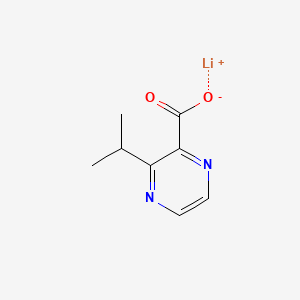
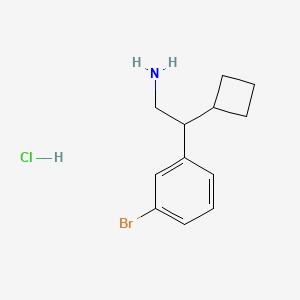
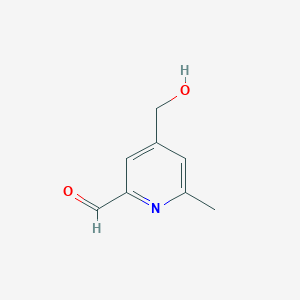
![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)


